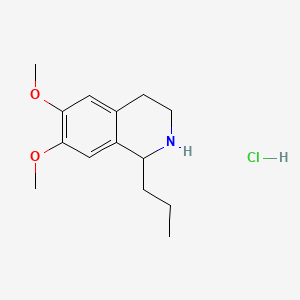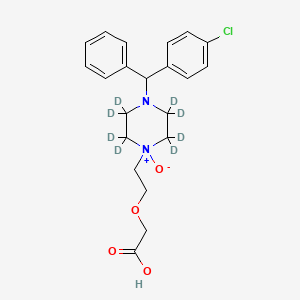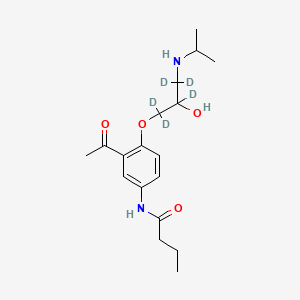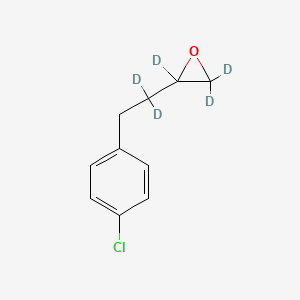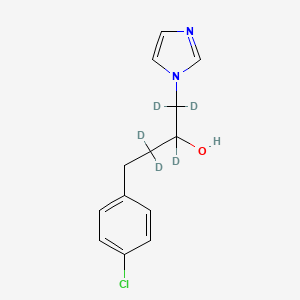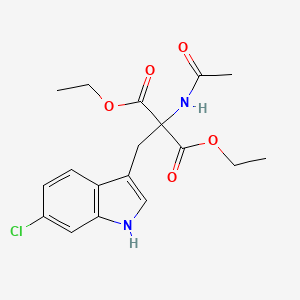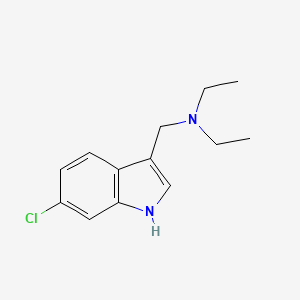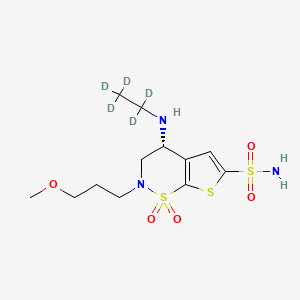
Brinzolamide-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
Brinzolamide-d5 has a molecular formula of C12H16D5N3O5S3 and a formula weight of 388.5 . Its formal name is (4R)-4-(ethyl-1,1,2,2,2-d5-amino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide, 1,1-dioxide .Chemical Reactions Analysis
Brinzolamide-d5 is used as an internal standard for the quantification of brinzolamide by GC- or LC-MS . A study has developed a simple, precise, accurate, sensitive RP-HPLC method for the determination of Brinzolamide .Physical And Chemical Properties Analysis
Brinzolamide-d5 is a solid substance . It is soluble in DMSO .科学的研究の応用
Sustained Drug Delivery Systems
Brinzolamide-d5: is being explored for its potential in sustained drug delivery systems. Researchers have investigated the use of Brinzolamide-loaded Poly Lactic-Co-Glycolic Acid (PLGA) nanoparticles for this purpose . These nanoparticles aim to provide a controlled release of the drug, which could improve the therapeutic outcomes for patients with glaucoma by maintaining consistent drug levels in the ocular tissues.
Enhanced Ocular Permeation
The development of Brinzolamide-loaded ultradeformable bilosomes is another significant application. These bilosomes are designed to enhance the corneal permeation of Brinzolamide, which is crucial for effective glaucoma therapy. The ultradeformable nature of these carriers allows them to navigate through the dense corneal matrix, potentially increasing the bioavailability of the drug .
Improved Toxicity Profile
Brinzolamide-d5 is also being studied for its improved toxicity profile. The adverse effects associated with the commercial formulation of Brinzolamide, such as blurred vision and ocular irritation, can be mitigated by reformulating the drug into nanoparticle systems. This could lead to better patient compliance and fewer side effects .
Non-Irritant Ocular Applications
The safety of ocular drugs is paramount, and Brinzolamide-d5 formulations are being tested for their non-irritant properties. For instance, Brinzolamide-loaded ultradeformable bilosomes have been evaluated and found to be non-irritant to eyes, which is a promising development for their use in ocular applications .
In Vitro Testing for Drug Delivery
In vitro testing of Brinzolamide-d5 formulations plays a crucial role in the development of new drug delivery systems. Studies have focused on the feasibility of formulating Brinzolamide-PLGA nanoparticles and assessing their drug release profiles, encapsulation efficiency, and cytotoxicity on corneal cell lines .
Design of Thermosensitive Gelling Systems
Finally, Brinzolamide-d5 is being used in the design and evaluation of in situ thermosensitive gelling systems. These systems are intended for ophthalmic drug delivery in drop form, which can reduce blurred vision and irritation compared to other delivery methods .
作用機序
Mode of Action
Brinzolamide-d5 inhibits the activity of carbonic anhydrase II (CA-II), thereby reducing the formation of bicarbonate ions . This inhibition leads to a decrease in sodium and fluid transport, which in turn results in a reduction of aqueous humor secretion . The reduction of aqueous humor secretion ultimately leads to a decrease in intraocular pressure .
Biochemical Pathways
The primary biochemical pathway affected by Brinzolamide-d5 is the carbonic anhydrase-catalyzed reaction of water and carbon dioxide to form bicarbonate ions . By inhibiting this reaction, Brinzolamide-d5 reduces the production of bicarbonate ions, leading to a decrease in sodium and fluid transport. This results in a reduction of aqueous humor secretion, which is a key factor in the regulation of intraocular pressure .
Pharmacokinetics
Brinzolamide-d5, when administered topically, is absorbed into the systemic circulation to some degree . The plasma concentrations are generally low and often below the limits of detection due to extensive binding by tissues and erythrocytes . Brinzolamide-d5 accumulates in red blood cells, binding to carbonic anhydrase . It is metabolized to N-desethyl brinzolamide and excreted in the urine as unchanged drug and metabolites . The compound is fairly well protein-bound (about 60%) .
Result of Action
The primary molecular effect of Brinzolamide-d5 is the inhibition of carbonic anhydrase II, leading to a decrease in the formation of bicarbonate ions . This results in a reduction of aqueous humor secretion and a subsequent decrease in intraocular pressure . On a cellular level, this can alleviate the effects of conditions such as open-angle glaucoma and ocular hypertension, where elevated intraocular pressure is a key pathological feature .
Action Environment
The efficacy and safety of Brinzolamide-d5 can be influenced by various environmental factors. For instance, the frequency of administration can affect the drug’s IOP-lowering efficacy . Additionally, individual patient factors, such as the presence of other ocular conditions or the use of other medications, can also influence the action, efficacy, and stability of Brinzolamide-d5 .
将来の方向性
Brinzolamide, the non-deuterated form of Brinzolamide-d5, has been used in the treatment of glaucoma and ocular hypertension . It has been shown to reduce intraocular pressure effectively . Future research may focus on further exploring its efficacy and safety, as well as potential new applications .
特性
IUPAC Name |
(4R)-2-(3-methoxypropyl)-1,1-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O5S3/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17)/t10-/m0/s1/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRKCZRJWPKOAR-RQTACTIOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Brinzolamide-d5 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


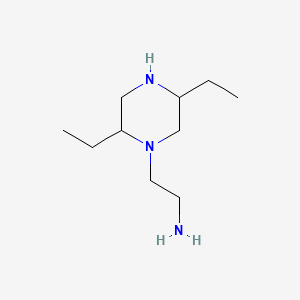
![2-[2-(N-Boc-amino)propionyl]heptanedioic Acid 7-Ethyl Ester 1-Methyl Ester](/img/structure/B563192.png)
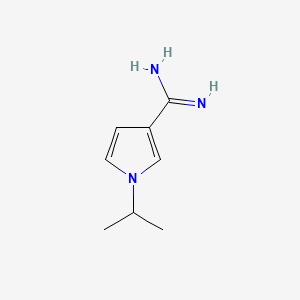
![2-[(3R,6S)-6-[(2R,3aR,4aR,8aS,9aR)-4,4,7,9a-tetramethyl-2,3,3a,4a,5,6,8a,9-octahydrobenzo[f][1]benzofuran-2-yl]-6-methyldioxan-3-yl]propanoic acid](/img/structure/B563195.png)
